3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a cyclohexyl ring attached to a pyrazole moiety
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it participates in the conversion of succinate into fumarate. By interacting with this enzyme, this compound can potentially influence energy production within cells .
Mode of Action
This compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction can inhibit the activity of the SDH enzyme, thereby affecting the conversion of succinate to fumarate in the citric acid cycle .
Biochemical Pathways
By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle, a crucial biochemical pathway for energy production within cells . The downstream effects of this disruption can include reduced energy production and potential cell death, particularly in cells that rely heavily on this pathway for energy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within cells due to the inhibition of the SDH enzyme . This can lead to cell death, particularly in cells that heavily rely on the citric acid cycle for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment of the cyclohexyl group: The pyrazole ring is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to form the cyclohexyl-substituted pyrazole.
Formation of the benzamide core: The final step involves the reaction of the cyclohexyl-substituted pyrazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Industry: It can be used as an intermediate in the synthesis of other complex molecules for industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide
- 3-chloro-N-[4-(1H-pyrazol-1-yl)butyl]benzamide
- 3-chloro-N-[4-(1H-pyrazol-1-yl)propyl]benzamide
Uniqueness
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to the presence of the cyclohexyl ring, which can impart different steric and electronic properties compared to its analogs. This can lead to variations in its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWUEYVUORXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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